molecular formula C8H8N2O2 B1515562 7-Methoxybenzo[d]isoxazol-3-amine

7-Methoxybenzo[d]isoxazol-3-amine

Cat. No.: B1515562
M. Wt: 164.16 g/mol
InChI Key: CQJRXNBUSWDEGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic compound featuring a benzoisoxazole core substituted with a methoxy group at the 7-position and an amine at the 3-position. Its synthesis typically involves Suzuki-Miyaura coupling and nucleophilic aromatic substitution (SNAr) reactions, as demonstrated in the preparation of sodium salt derivatives . The methoxy group enhances electron density in the aromatic system, influencing reactivity and binding interactions in biological targets .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7-methoxy-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H8N2O2/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3,(H2,9,10)

InChI Key

CQJRXNBUSWDEGB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1ON=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The biological and physicochemical properties of benzo[d]isoxazol-3-amine derivatives are highly dependent on the substituent type and position. Below is a comparative analysis:

Table 1: Key Properties of Benzo[d]isoxazol-3-amine Derivatives
Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Properties Applications/Findings
7-Methoxybenzo[d]isoxazol-3-amine 7-OCH₃ ~178.2 Enhanced electron density; moderate solubility in polar solvents NaV1.7 inhibitors, intermediate in bioactive molecule synthesis
5-Bromobenzo[d]isoxazol-3-amine 5-Br ~227.0 Electron-withdrawing effect; reactive in cross-coupling reactions Precursor for Suzuki-Miyaura couplings; used in sodium channel inhibitor synthesis
4-Bromobenzo[d]isoxazol-3-amine 4-Br ~227.0 Steric hindrance at 4-position; reduced solubility Limited pharmacological data; marked as harmful (inhalation/skin contact)
5-Fluorobenzo[d]isoxazol-3-amine 5-F ~166.1 Moderate electron withdrawal; improved metabolic stability Cataloged as a specialty chemical for drug discovery
6-Phenylbenzo[d]isoxazol-3-amine 6-Ph ~226.3 Hydrophobic; increased steric bulk Explored in kinase inhibitor studies; structural analog in patent literature
5-Methylbenzo[d]isoxazol-3-amine 5-CH₃ ~162.2 Electron-donating; enhanced lipophilicity Intermediate in heterocyclic chemistry; limited toxicity data

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